2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide
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Overview
Description
2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CDK9 inhibitor and has been studied extensively for its potential use in cancer treatment.
Mechanism of Action
CDK9 inhibitor works by inhibiting the activity of CDK9, a protein that is involved in the regulation of gene expression. CDK9 is required for the transcription of a large number of genes, including those involved in cell cycle progression and DNA damage response. By inhibiting CDK9, CDK9 inhibitor can prevent the transcription of these genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CDK9 inhibitor has been shown to have a number of biochemical and physiological effects. It can inhibit the phosphorylation of RNA polymerase II, a key enzyme involved in transcription. It can also induce apoptosis, or programmed cell death, in cancer cells. In addition, CDK9 inhibitor can inhibit the expression of a number of genes involved in cell cycle progression and DNA damage response.
Advantages and Limitations for Lab Experiments
One advantage of CDK9 inhibitor is that it is a highly specific inhibitor of CDK9. This means that it can be used to study the role of CDK9 in cancer cell growth and proliferation. However, one limitation of CDK9 inhibitor is that it can be toxic to normal cells at high concentrations. This can make it difficult to use in lab experiments.
Future Directions
There are a number of future directions for the study of CDK9 inhibitor. One direction is the development of new CDK9 inhibitors that are less toxic to normal cells. Another direction is the study of the role of CDK9 in other diseases, such as neurodegenerative diseases. Finally, the use of CDK9 inhibitor in combination with other cancer treatments is an area of active research.
Synthesis Methods
The synthesis of 2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide involves several steps. The first step is the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3,4-dimethoxyaniline to form an intermediate compound. This intermediate is then reacted with N-(1-phenylethyl)benzamide to form the final product.
Scientific Research Applications
CDK9 inhibitor has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of CDK9, a protein that plays a key role in the regulation of gene expression. By inhibiting CDK9, CDK9 inhibitor can prevent the growth and proliferation of cancer cells.
Properties
Molecular Formula |
C32H32ClN3O7S |
---|---|
Molecular Weight |
638.1 g/mol |
IUPAC Name |
2-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C32H32ClN3O7S/c1-21(22-10-6-5-7-11-22)34-32(38)25-12-8-9-13-26(25)35-31(37)20-36(27-18-23(33)14-16-28(27)41-2)44(39,40)24-15-17-29(42-3)30(19-24)43-4/h5-19,21H,20H2,1-4H3,(H,34,38)(H,35,37) |
InChI Key |
PAUTUSGGLUUCFR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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